N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Description

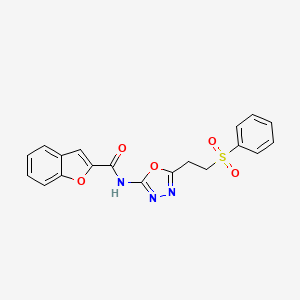

This compound features a benzofuran-2-carboxamide scaffold linked to a 1,3,4-oxadiazole ring substituted with a 2-(phenylsulfonyl)ethyl group. The phenylsulfonyl group introduces strong electron-withdrawing effects, which may influence solubility, receptor binding, and enzymatic interactions .

Properties

IUPAC Name |

N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5S/c23-18(16-12-13-6-4-5-9-15(13)26-16)20-19-22-21-17(27-19)10-11-28(24,25)14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXWHJJRMNXNRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran ring can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with suitable reagents.

Introduction of the Oxadiazole Ring: The oxadiazole ring is often introduced via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride and a suitable base.

Final Coupling Reaction: The final step involves coupling the benzofuran core with the oxadiazole ring and the phenylsulfonyl group under appropriate reaction conditions.

Industrial production methods for such complex molecules often involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring or the sulfonyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or oxadiazole rings.

Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide serves as a valuable building block in organic synthesis. It can be used to create more complex molecules and act as a reagent in various chemical reactions. The synthesis typically involves multiple steps:

- Formation of the Benzofuran Core : A cyclization reaction of ortho-hydroxyaryl ketones.

- Introduction of the Oxadiazole Ring : Cyclization involving hydrazides and carboxylic acids.

- Attachment of the Phenylsulfonyl Group : Sulfonylation using phenylsulfonyl chloride.

- Final Coupling Reaction : Combining all components under suitable conditions.

Biology

The compound exhibits potential biological activities that warrant further investigation:

- Antibacterial and Antiviral Properties : Preliminary studies suggest that compounds with similar structures may inhibit bacterial growth and viral replication.

- Anticancer Activity : The unique structure may interact with specific cellular pathways involved in tumor growth and differentiation. For instance, derivatives of oxadiazoles have shown promising anticancer effects in various studies, indicating that this compound could also possess similar properties .

Medicine

Due to its structural characteristics, this compound is being explored for therapeutic applications:

- Cancer Therapy : Its potential anti-tumor properties are under investigation. Studies on related compounds have demonstrated significant growth inhibition against various cancer cell lines .

| Compound | Cell Line Tested | Growth Inhibition (%) |

|---|---|---|

| 6h | SNB-19 | 86.61 |

| 6h | OVCAR-8 | 85.26 |

| 6h | NCI-H40 | 75.99 |

This table illustrates the anticancer efficacy observed in related compounds, suggesting a possible avenue for further research into this compound.

Industry

The compound's chemical properties make it suitable for developing new materials and catalysts in industrial processes. Its ability to form stable complexes with metal ions enhances its utility in catalysis and materials science.

Mechanism of Action

The mechanism of action of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring may contribute to the compound’s ability to form stable complexes with metal ions, enhancing its biological activity. The phenylsulfonyl group can increase the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Key Structural and Functional Differences

The 5-fluoro-3-methyl analog () incorporates fluorine (electron-withdrawing) and methyl (electron-donating) groups, balancing lipophilicity and metabolic stability .

Oxadiazole Modifications :

- The phenylsulfonyl ethyl group in the target compound differs from the thioacetamide in 5d , altering electronic properties and hydrogen-bonding capacity. Sulfonyl groups are stronger electron-withdrawers than thioethers, possibly affecting target selectivity .

- The benzylsulfanyl group in ’s compound introduces a hydrophobic moiety, while the stereospecific sulfonamide may optimize chiral interactions with enzymes or receptors .

Physicochemical Properties :

- The target compound ’s molecular weight (estimated ~427 g/mol) is higher than 5d (~493 g/mol) due to the phenylsulfonyl group. This may reduce aqueous solubility but improve membrane permeability.

- 5d ’s bromine and thioacetamide substituents increase logP (lipophilicity), whereas the 5-fluoro-3-methyl analog () leverages fluorine to lower logP, enhancing bioavailability .

Hypothesized Mechanisms of Action

- Tyrosinase Inhibition : Both the target compound and 5d () likely interact with tyrosinase’s copper-active site. The phenylsulfonyl group in the target may displace water molecules, while 5d ’s bromine and thioacetamide could chelate copper ions .

- Metabolic Stability : The 5-fluoro-3-methyl analog () resists cytochrome P450-mediated oxidation due to fluorine, whereas the target compound’s sulfonyl group may undergo phase II conjugation (e.g., glucuronidation) .

Biological Activity

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : CHNOS

- Molecular Weight : 397.4 g/mol

- CAS Number : 922475-82-9

The structure includes a benzofuran core, an oxadiazole ring, and a phenylsulfonyl group, contributing to its biological activities and interactions with various molecular targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Benzofuran Core : Cyclization of ortho-hydroxyaryl ketones.

- Introduction of Oxadiazole Ring : Cyclization involving hydrazides and carboxylic acids.

- Phenylsulfonyl Group Attachment : Sulfonylation using phenylsulfonyl chloride.

- Final Coupling Reaction : Combining all components under suitable conditions.

Anticancer Properties

This compound exhibits notable anticancer activity. Studies have demonstrated that benzofuran derivatives can inhibit cell growth across various cancer types:

| Cancer Type | Inhibition Rate (%) at 10 µM |

|---|---|

| Leukemia (K-562, SR) | 56.84, 60.89 |

| Non-small Cell Lung Cancer | 40.87 - 80.92 |

| Colon Cancer (HCT-116) | 72.14 |

| CNS Cancer (U251) | 73.94 |

| Melanoma (MDA-MB-435) | 50.64 |

These findings suggest that the compound may serve as a promising candidate for cancer therapy by targeting specific cellular pathways involved in tumor growth and proliferation .

The mechanism of action involves interaction with cellular receptors and enzymes that regulate apoptosis and cell cycle progression. The benzofuran core may inhibit certain kinases or transcription factors crucial for cancer cell survival, while the oxadiazole ring enhances metal ion complexation, potentially increasing cytotoxicity .

Other Biological Activities

In addition to its anticancer effects, this compound has been investigated for other biological activities:

- Antibacterial Activity : Exhibits potential against various bacterial strains.

- Anti-inflammatory Properties : May reduce inflammation through inhibition of pro-inflammatory cytokines.

- Antiviral Effects : Preliminary studies suggest activity against certain viral infections.

Case Studies and Research Findings

Several studies have highlighted the biological potential of benzofuran derivatives similar to this compound:

- Study on Antitumor Activity : A derivative showed significant inhibition in multiple cancer cell lines with IC values comparable to established chemotherapeutics like doxorubicin .

- Research on Antibacterial Effects : Investigations revealed that compounds with similar structures demonstrated effective inhibition against resistant bacterial strains .

- Inflammation Modulation Study : The compound was found to modulate inflammatory pathways in vitro, suggesting therapeutic potential in inflammatory diseases .

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide?

The synthesis typically involves sequential functionalization of the 1,3,4-oxadiazole core. Key steps include:

- Oxadiazole ring formation : Cyclization of thiosemicarbazide derivatives using dehydrating agents like POCl₃ or H₂SO₄ under reflux conditions (e.g., ethanol, 80°C) .

- Sulfonylation : Reaction of the oxadiazole intermediate with 2-(phenylsulfonyl)ethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the sulfonyl group .

- Amide coupling : Final coupling of the benzofuran-2-carboxylic acid moiety via carbodiimide-mediated (e.g., EDC/HOBt) or mixed anhydride methods .

Optimization : Yields >70% are achievable by controlling pH (6–7) and using anhydrous solvents (e.g., DMF) to minimize hydrolysis .

Q. Q2. How should researchers prioritize biological screening assays for this compound?

Initial screening should focus on enzymatic targets associated with the oxadiazole and benzofuran pharmacophores:

Advanced Research Questions

Q. Q3. How can contradictions in enzyme inhibition data be resolved for this compound?

Discrepancies often arise from assay conditions. For example:

- LOX inhibition : Activity may vary with substrate concentration (linoleic acid vs. arachidonic acid) . Validate using isothermal titration calorimetry (ITC) to measure binding constants.

- α-Glucosidase : pH-dependent inhibition (optimum pH 6.8) due to protonation of the oxadiazole nitrogen . Use buffer standardization and include control compounds (e.g., acarbose).

Recommendation : Cross-validate with orthogonal assays (e.g., fluorescence polarization for LOX) .

Q. Q4. What advanced structural characterization techniques are critical for confirming the compound’s conformation?

- X-ray crystallography : Resolves torsional angles (e.g., dihedral between benzofuran and oxadiazole rings). A related analog showed a 29.5° interplanar angle between aromatic systems .

- NMR spectroscopy : ¹H-¹⁵N HMBC confirms amide connectivity; δ 165–170 ppm (carbonyl carbons) in ¹³C NMR .

- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ expected at m/z 454.08).

Q. Q5. How can in vivo pharmacokinetic challenges (e.g., low solubility) be addressed methodologically?

- Solubility enhancement : Use co-solvents (PEG-400/Cremophor EL) or nanocrystal formulations .

- Metabolic stability : Perform microsomal assays (human liver microsomes, NADPH cofactor) to identify CYP450-mediated degradation hotspots .

- Bioavailability : Radiolabel (¹⁴C) the compound for tissue distribution studies in rodent models .

Research Gaps and Future Directions

- Mechanistic studies : Elucidate the role of the phenylsulfonyl group in target binding via molecular dynamics simulations .

- Toxicity profiling : Conduct Ames tests and hERG channel inhibition assays to assess genotoxicity and cardiotoxicity risks .

- Structural diversification : Explore halogenation (e.g., 4-fluorophenyl) to enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.